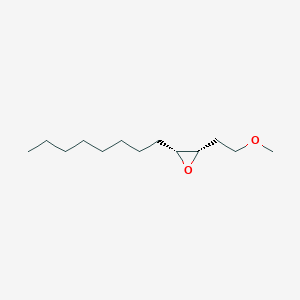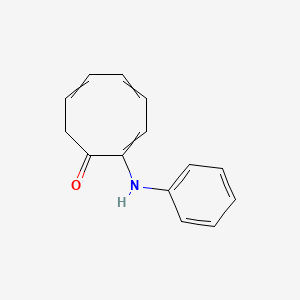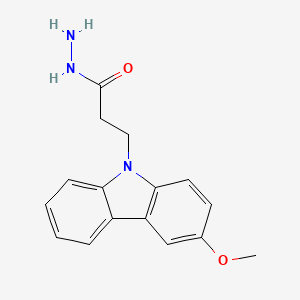
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide is a compound that belongs to the class of carbazole derivatives. . The compound’s structure consists of a carbazole moiety substituted with a methoxy group at the 3-position and a propanehydrazide group at the 9-position.
Preparation Methods
The synthesis of 3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide typically involves the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol . The reaction proceeds under reflux conditions, and the product is obtained after purification. The synthetic route can be summarized as follows:
Starting Material: Ethyl 3-(9H-carbazol-9-yl)propanoate
Reagent: Hydrazine hydrate
Solvent: Ethanol
Reaction Conditions: Reflux
The structures of the synthesized compounds are confirmed using elemental analysis and spectral techniques such as IR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and Schiff bases.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide can be compared with other similar carbazole derivatives, such as:
- 3-Carbazol-9-yl-propionic acid (2-hydroxy-3-methoxy-benzylidene)-hydrazide
- 3-Carbazol-9-yl-propionic acid (3,4-dimethoxy-benzylidene)-hydrazide
- 3-Carbazol-9-yl-propionic acid (2,5-dimethoxy-benzylidene)-hydrazide
These compounds share a similar carbazole core structure but differ in the substituents attached to the carbazole ring. The unique combination of the methoxy group and propanehydrazide moiety in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
61606-44-8 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(3-methoxycarbazol-9-yl)propanehydrazide |
InChI |
InChI=1S/C16H17N3O2/c1-21-11-6-7-15-13(10-11)12-4-2-3-5-14(12)19(15)9-8-16(20)18-17/h2-7,10H,8-9,17H2,1H3,(H,18,20) |
InChI Key |
YRFOHJBPEXCKGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


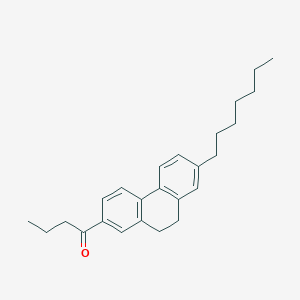
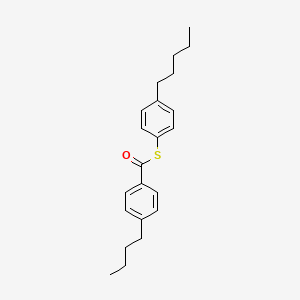
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
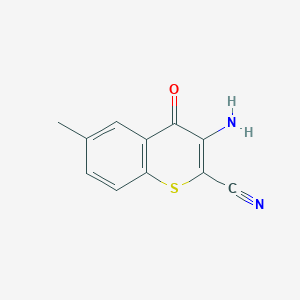
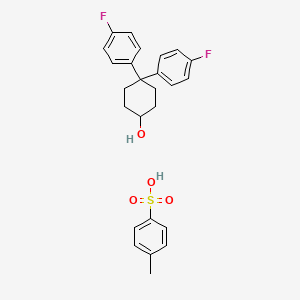
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
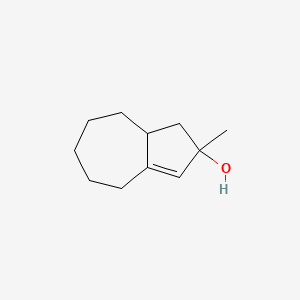
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
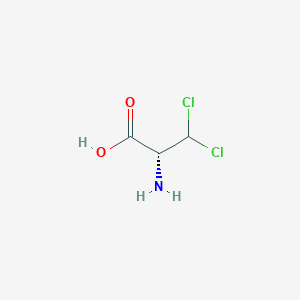
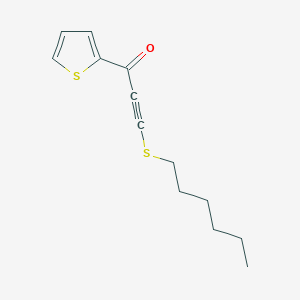

![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
